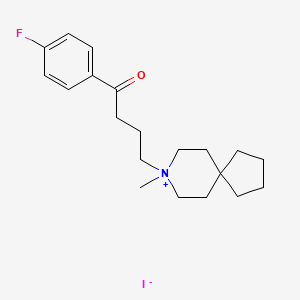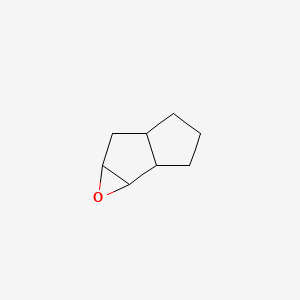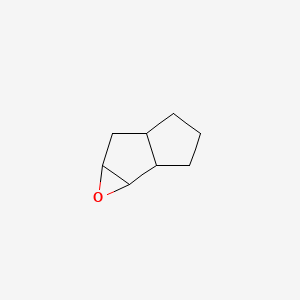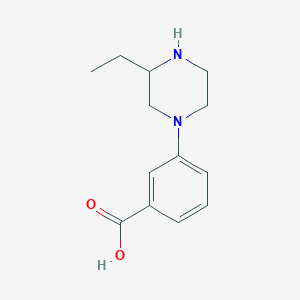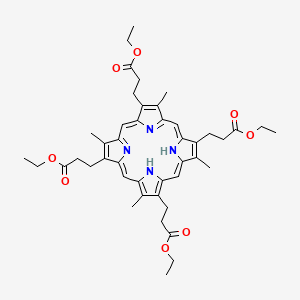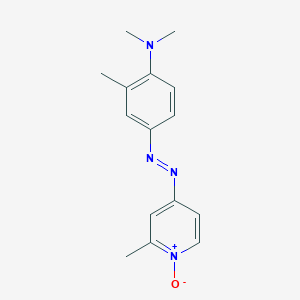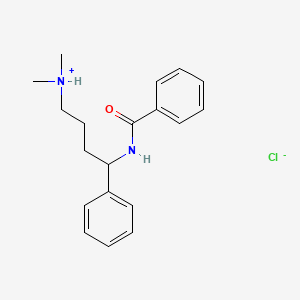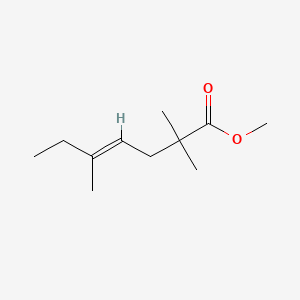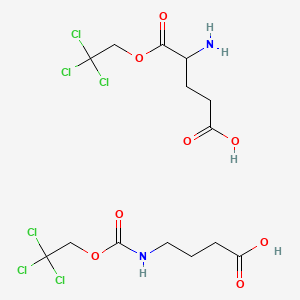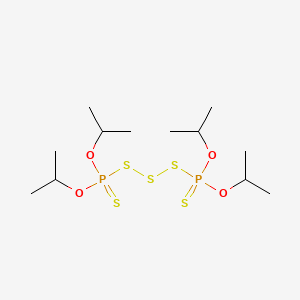
Bis(diisopropoxythiophosphinoyl) trisulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diisopropoxythiophosphinoyl) trisulphide is a chemical compound with the molecular formula C12H28O4P2S5 It is known for its unique structure, which includes two diisopropoxythiophosphinoyl groups connected by a trisulphide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(diisopropoxythiophosphinoyl) trisulphide typically involves the reaction of diisopropoxythiophosphinoyl chloride with a suitable trisulphide precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(diisopropoxythiophosphinoyl) trisulphide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The diisopropoxythiophosphinoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.
Applications De Recherche Scientifique
Bis(diisopropoxythiophosphinoyl) trisulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which bis(diisopropoxythiophosphinoyl) trisulphide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s trisulphide linkage can undergo redox reactions, which may play a role in its biological activity. Additionally, the diisopropoxythiophosphinoyl groups can interact with cellular components, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphosphine) rhenium (V) dioxo complexes: These compounds share some structural similarities and are studied for their antimicrobial activity.
Bisphosphonates: These compounds are known for their use in treating bone diseases and have similar phosphorus-containing groups.
Uniqueness
Bis(diisopropoxythiophosphinoyl) trisulphide is unique due to its specific combination of diisopropoxythiophosphinoyl groups and trisulphide linkage, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
7464-03-1 |
|---|---|
Formule moléculaire |
C12H28O4P2S5 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
[di(propan-2-yloxy)phosphinothioyltrisulfanyl]-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H28O4P2S5/c1-9(2)13-17(19,14-10(3)4)21-23-22-18(20,15-11(5)6)16-12(7)8/h9-12H,1-8H3 |
Clé InChI |
OJMINUQWQVCAIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=S)(OC(C)C)SSSP(=S)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


